molecular formula C18H20N2O4 B2504341 N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 1351586-26-9

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2504341
CAS No.: 1351586-26-9
M. Wt: 328.368
InChI Key: LJLMTLFCGRTYAN-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both hydroxy and methoxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 4-methoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are used to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N1-(2-oxo-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide.

    Reduction: Formation of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to target proteins and enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide can be compared with other similar compounds such as:

    N1-(2-hydroxy-2-phenylpropyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a methoxy group, leading to different chemical and biological properties.

    N1-(2-hydroxy-2-phenylpropyl)-N2-(4-nitrophenyl)oxalamide:

    N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methylphenyl)oxalamide: The presence of a methyl group instead of a methoxy group results in different steric and electronic effects.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(23,13-6-4-3-5-7-13)12-19-16(21)17(22)20-14-8-10-15(24-2)11-9-14/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMTLFCGRTYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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